molecular formula C6H10ClNO B3034241 3-Azabicyclo[3.1.1]heptan-6-one hydrochloride CAS No. 1486519-87-2

3-Azabicyclo[3.1.1]heptan-6-one hydrochloride

Cat. No.: B3034241
CAS No.: 1486519-87-2
M. Wt: 147.60
InChI Key: LBVGWIKTJNGJKZ-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.1]heptan-6-one hydrochloride, also known as ABIH, is an organic compound used in various scientific research applications. It is a bicyclic organic compound containing a heptane ring with a nitrogen atom in the center. ABIH has been studied for its potential applications in a variety of fields, including chemistry, biochemistry, pharmacology, and biotechnology. ABIH is a relatively new compound and has been the subject of numerous research studies in recent years.

Scientific Research Applications

Synthesis and Derivatives

The compound 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one has been identified as a promising building block for medicinal chemistry. An efficient synthesis of this previously unknown compound has been developed, showcasing its potential for the selective derivatization of the cyclobutane ring, leading to novel conformationally restricted piperidine derivatives (Denisenko et al., 2010).

Advanced Building Blocks for Drug Discovery

3-Azabicyclo[3.2.0]heptanes have been synthesized through a rapid two-step process, offering attractive building blocks for drug discovery. This method utilizes common chemicals like benzaldehyde, allylamine, and cinnamic acid, highlighting the compound's versatility and potential in the development of new pharmaceuticals (Denisenko et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352, P362, P403, and P405 .

Mechanism of Action

Target of Action

It is known that the compound is a promising building block for medicinal chemistry , suggesting that it could be used to synthesize a variety of drugs targeting different proteins or receptors.

Mode of Action

The compound is a part of a class of structures known as 3-azabicyclo[3.1.1]heptanes, which have been proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds . This suggests that the compound might interact with its targets in a similar manner to these benzenes.

Biochemical Pathways

Given its potential as a building block for medicinal chemistry , it is likely that the compound could be involved in a variety of biochemical pathways depending on the specific drug it is used to synthesize.

Result of Action

The compound has been incorporated into the structure of the antihistamine drug rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties . This suggests that the compound could have significant effects on molecular and cellular function, depending on the specific drug it is used to synthesize.

Properties

IUPAC Name

3-azabicyclo[3.1.1]heptan-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO.ClH/c8-6-4-1-5(6)3-7-2-4;/h4-5,7H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVGWIKTJNGJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.1.1]heptan-6-one hydrochloride
Reactant of Route 2
3-Azabicyclo[3.1.1]heptan-6-one hydrochloride
Reactant of Route 3
3-Azabicyclo[3.1.1]heptan-6-one hydrochloride
Reactant of Route 4
3-Azabicyclo[3.1.1]heptan-6-one hydrochloride
Reactant of Route 5
3-Azabicyclo[3.1.1]heptan-6-one hydrochloride
Reactant of Route 6
3-Azabicyclo[3.1.1]heptan-6-one hydrochloride

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